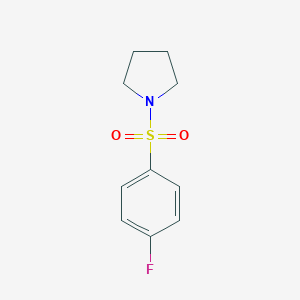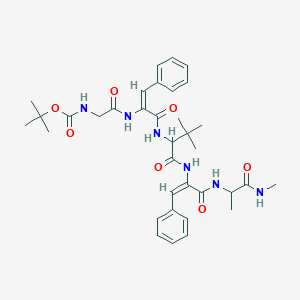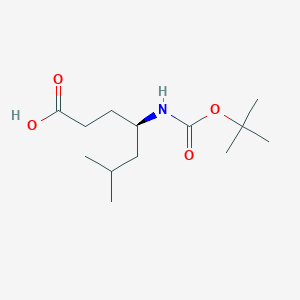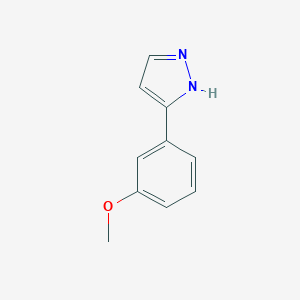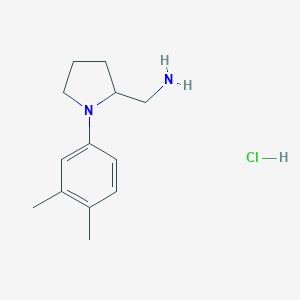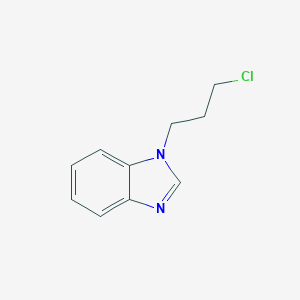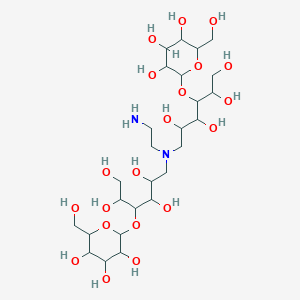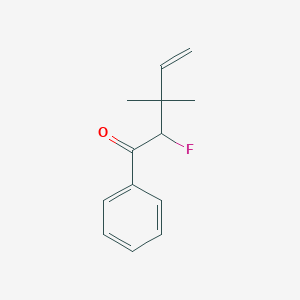
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one, also known as 2-FDCK, is a dissociative anesthetic drug that has gained popularity in recent years due to its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. This compound is structurally similar to ketamine, a well-known anesthetic drug, and has been studied extensively for its effects on the brain and behavior.
Mechanism of Action
The exact mechanism of action of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one is not fully understood, but it is believed to work through the same pathways as ketamine. The compound acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to produce a range of biochemical and physiological effects in the brain and body. Studies have demonstrated that the compound can increase the levels of certain neurotransmitters, such as glutamate and dopamine, which are involved in the regulation of mood and behavior. Additionally, 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one in lab experiments is that it is a relatively stable and easy-to-handle compound, which makes it suitable for a wide range of experimental protocols. Additionally, the compound has a relatively low toxicity profile, which makes it safe for use in animal and human studies. However, one limitation of using 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one in lab experiments is that it is a relatively new and untested compound, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are several potential future directions for research on 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of depression, anxiety, and other mental health conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one and its effects on the brain and behavior. Finally, more studies are needed to determine the long-term safety and efficacy of the compound, particularly in human subjects.
Synthesis Methods
The synthesis of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one involves the reaction of 2,3-dimethyl-2-butanol with 4-fluorobenzophenone in the presence of a strong acid catalyst. The resulting product is then purified through a series of extraction and distillation processes to obtain pure 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one.
Scientific Research Applications
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been studied extensively for its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. Studies have shown that the compound can produce rapid and long-lasting antidepressant effects, with fewer side effects than traditional antidepressant drugs. Additionally, 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to have potential as a treatment for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
properties
CAS RN |
157690-15-8 |
|---|---|
Product Name |
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one |
Molecular Formula |
C13H15FO |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-4-13(2,3)12(14)11(15)10-8-6-5-7-9-10/h4-9,12H,1H2,2-3H3 |
InChI Key |
MJNXNZYUGIGLCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
Canonical SMILES |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
synonyms |
4-Penten-1-one, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






